molecular formula C14H8F3N3O2S B1447543 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid CAS No. 1227954-76-8

4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid

Cat. No. B1447543
M. Wt: 339.29 g/mol
InChI Key: BYGBEBYGFUYDOF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group (-CF3), a pyrazole ring, a thiazole ring, and a benzoic acid group. These functional groups could potentially give the compound a variety of chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethyl copper or trifluoromethyl iodide . The pyrazole and thiazole rings could be formed using techniques like cyclization or condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could make the molecule more electronegative, while the aromatic rings could contribute to its stability .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzoic acid group could undergo reactions like esterification or amide formation, while the trifluoromethyl group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group could increase its lipophilicity, while the benzoic acid group could make it capable of forming hydrogen bonds .

Scientific Research Applications

Anti-inflammatory and Ulcerogenic Studies

A study explored novel compounds synthesized from celecoxib, a precursor structurally related to the compound , for their anti-inflammatory activity. These compounds demonstrated significant in vivo anti-inflammatory activities compared to celecoxib, with minimal or no ulcerogenic effects. This suggests potential for developing safer anti-inflammatory agents (Mustafa et al., 2016).

Antimicrobial and Anti-proliferative Activities

Research into thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety revealed compounds with promising antimicrobial and antiproliferative activities. One derivative, in particular, showed significant inhibitory effects against HCT-116 cancer cells, indicating potential for cancer therapy applications (Mansour et al., 2020).

Anticancer and Anti-HCV Activities

Celecoxib derivatives were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives showed promising results, particularly in anticancer and anti-HCV activities, suggesting a potential pathway for developing therapeutic agents (Küçükgüzel et al., 2013).

Antimicrobial Activities

A study on a class of nitrogen-based heterocycles, specifically pyrazole derivatives, showed significant antimicrobial activities against standard bacterial and fungal strains. These findings support the potential of such compounds in developing new antimicrobial agents (Shubhangi et al., 2019).

Synthesis and Molecular Interactions

Investigations into the synthesis of novel pyrazolo[1,5-a]pyrimidines under solvent-free conditions highlighted the efficient and regiospecific synthesis of these compounds. Such research contributes to the understanding of molecular interactions and the development of new synthetic methodologies (Quiroga et al., 2007).

Future Directions

The future directions for research on this compound could include exploring its potential uses, optimizing its synthesis, and studying its properties in more detail .

properties

IUPAC Name

4-[2-[5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2S/c15-14(16,17)11-5-6-18-20(11)13-19-10(7-23-13)8-1-3-9(4-2-8)12(21)22/h1-7H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGBEBYGFUYDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N3C(=CC=N3)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid
Reactant of Route 2
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid
Reactant of Route 3
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid
Reactant of Route 4
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid
Reactant of Route 5
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid
Reactant of Route 6
Reactant of Route 6
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid

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